2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
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Overview
Description
2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group and a cyclopentyl ring with hydroxyl and hydroxymethyl substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Cyclopentyl ring formation: The cyclopentyl ring with hydroxyl and hydroxymethyl substituents can be synthesized through a series of reactions involving cyclopentadiene and formaldehyde.
Amide bond formation: The final step involves coupling the 4-chlorophenoxyacetic acid with the cyclopentyl derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler compound with similar structural features but lacking the cyclopentyl ring.
2-(4-Chlorophenoxy)acetamide: Another related compound with a similar backbone but different substituents.
Uniqueness
2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is unique due to its combination of a chlorophenoxy group and a cyclopentyl ring with hydroxyl and hydroxymethyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c15-10-1-3-12(4-2-10)20-8-14(19)16-11-5-9(7-17)13(18)6-11/h1-4,9,11,13,17-18H,5-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRQGUGPYMOEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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